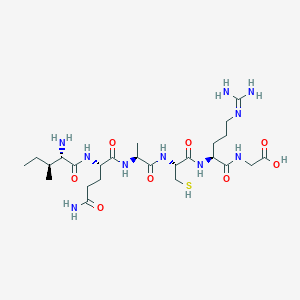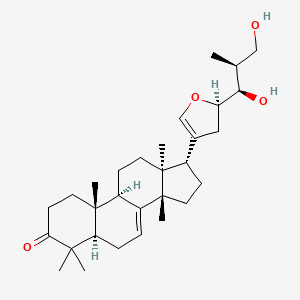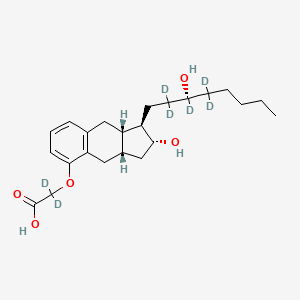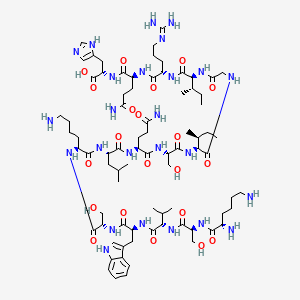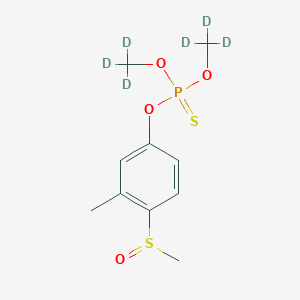
Sulfo-Cy7.5 DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy7.5 DBCO is a dye derivative of Cyanine 7.5, bearing a dibenzocyclooctyne (DBCO) group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. This compound is widely used in scientific research for its ability to bind to biomolecules such as proteins and antibodies, allowing researchers to track their location and dynamic changes in biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7.5 DBCO involves the conjugation of Cyanine 7.5 with a DBCO group. The sulfonate groups are introduced to enhance water solubility. The reaction typically involves the following steps:
Activation of Cyanine 7.5: Cyanine 7.5 is activated using a suitable activating agent.
Conjugation with DBCO: The activated Cyanine 7.5 is then reacted with a DBCO derivative under controlled conditions to form this compound.
The reaction conditions often include the use of organic solvents and specific temperature and pH conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Cyanine 7.5 and DBCO derivatives are synthesized and purified.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain high-purity this compound
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cy7.5 DBCO primarily undergoes click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is copper-free and highly efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing biomolecules, organic solvents.
Conditions: Mild temperatures, neutral pH, and aqueous or organic solvents.
Major Products
The major product of the reaction between this compound and azide-containing biomolecules is a stable triazole linkage, which is used for labeling and tracking biomolecules in various biological assays .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy7.5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and tracking of proteins, antibodies, and other biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools .
Wirkmechanismus
Sulfo-Cy7.5 DBCO exerts its effects through the formation of stable triazole linkages with azide-containing biomolecules. The DBCO group undergoes a strain-promoted cycloaddition reaction with azides, forming a covalent bond. This reaction is highly specific and efficient, allowing for precise labeling and tracking of biomolecules. The sulfonate groups enhance the water solubility of the compound, making it suitable for use in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cy7 DBCO: A water-soluble near-infrared dye with similar spectral properties to Cyanine 7.
Sulfo-Cy5 DBCO: Another water-soluble dye derivative used for similar applications.
Tetra-sulfo-Cy7 DBCO: A bright and photostable near-infrared probe with similar applications .
Uniqueness
Sulfo-Cy7.5 DBCO stands out due to its enhanced water solubility and efficient bioconjugation properties. The presence of sulfonate groups and the DBCO moiety makes it highly suitable for aqueous bioconjugation reactions, providing researchers with a reliable tool for labeling and tracking biomolecules in various biological assays .
Eigenschaften
Molekularformel |
C61H57K3N4O14S4 |
|---|---|
Molekulargewicht |
1315.7 g/mol |
IUPAC-Name |
tripotassium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C61H60N4O14S4.3K/c1-6-63-50-30-28-45-47(35-43(80(68,69)70)37-52(45)82(74,75)76)58(50)60(2,3)54(63)23-11-8-7-9-12-24-55-61(4,5)59-48-36-44(81(71,72)73)38-53(83(77,78)79)46(48)29-31-51(59)64(55)34-18-10-13-25-56(66)62-33-32-57(67)65-39-42-21-15-14-19-40(42)26-27-41-20-16-17-22-49(41)65;;;/h7-9,11-12,14-17,19-24,28-31,35-38H,6,10,13,18,25,32-34,39H2,1-5H3,(H4-,62,66,68,69,70,71,72,73,74,75,76,77,78,79);;;/q;3*+1/p-3 |
InChI-Schlüssel |
GYGJWGVRHJCBST-UHFFFAOYSA-K |
Isomerische SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |
Kanonische SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



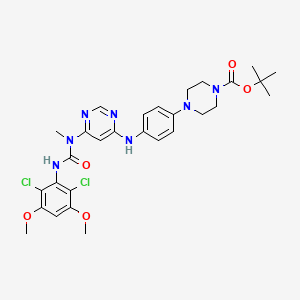
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
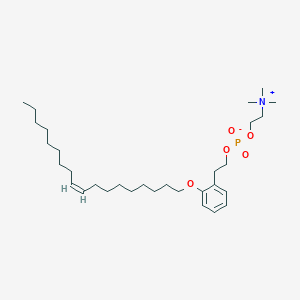
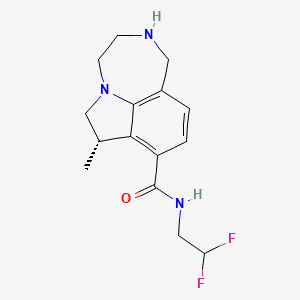
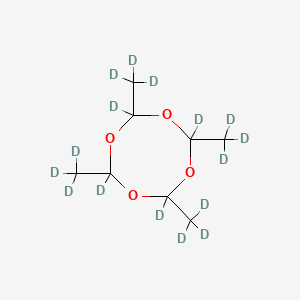
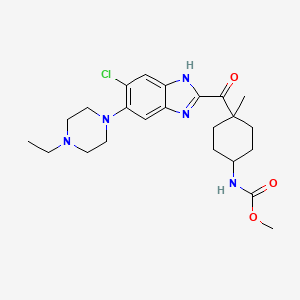
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
